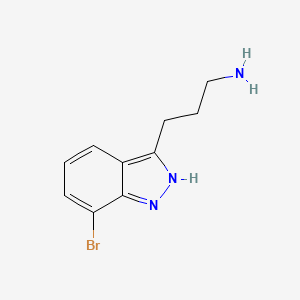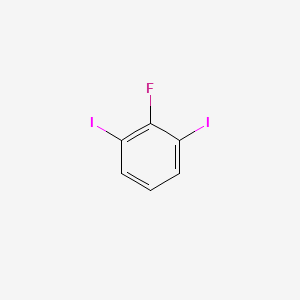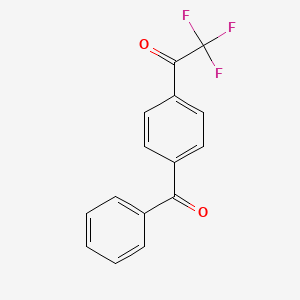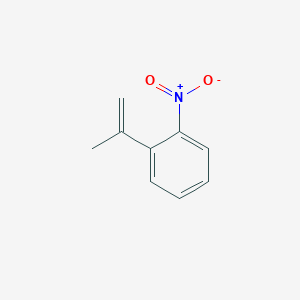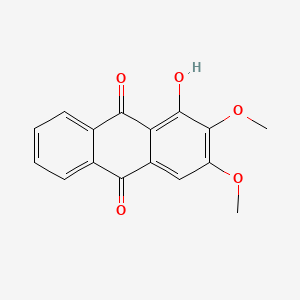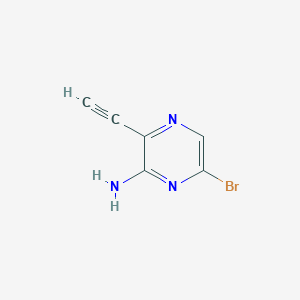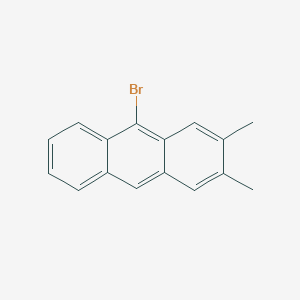
9-bromo-2,3-dimethylAnthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-2,3-dimethylanthracene: is an organic compound with the molecular formula C16H13Br. It belongs to the anthracene family, which has been widely studied due to its applications in various fields. Anthracene derivatives are commonly used as organic chromophores in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photon-upconversion systems .
Preparation Methods
Synthetic Routes:: The synthesis of 9-bromo-2,3-dimethylanthracene involves introducing bromine atoms at specific positions on the anthracene ring. One common synthetic route is the bromination of 9,10-dimethylanthracene using bromine or a brominating agent. The reaction typically occurs at the 9- and 10-positions of the anthracene ring.
Reaction Conditions::Reagents: Bromine (Br) or other brominating agents
Solvent: Organic solvents like dichloromethane (DCM) or chloroform (CHCl)
Temperature: Room temperature or slightly elevated temperatures
Procedure: The bromination reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or scaled up using similar procedures.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: 9-bromo-2,3-dimethylanthracene can undergo substitution reactions at the bromine position. For example, nucleophilic substitution with various reagents can lead to functionalized derivatives.
Oxidation and Reduction: Depending on reaction conditions, it may participate in oxidation or reduction reactions.
Photophysical Properties: The compound exhibits fluorescence properties, which can be influenced by substituents.
Bromination: Br or N-bromosuccinimide (NBS)
Functionalization: Various nucleophiles (e.g., amines, thiols, or alkoxides)
Photophysical Studies: UV/Vis spectroscopy, fluorescence measurements
Major Products:: The major product of bromination is this compound itself.
Scientific Research Applications
OLEDs: Anthracene derivatives contribute to blue-emitting OLEDs.
Fluorescent Probes: Used as fluorescent markers in biological studies.
Photon-Upconversion: Participates in triplet–triplet annihilation photon upconversion systems.
Mechanism of Action
The exact mechanism of action for 9-bromo-2,3-dimethylanthracene depends on its specific application. In photon-upconversion systems, it acts as an annihilator, transferring energy to sensitizer molecules.
Comparison with Similar Compounds
9,10-Diphenylanthracene (DPA): A benchmark annihilator in triplet–triplet annihilation systems.
9,10-Dimethylanthracene: Exhibits higher fluorescence quantum yield than unsubstituted anthracene.
Properties
Molecular Formula |
C16H13Br |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
InChI Key |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


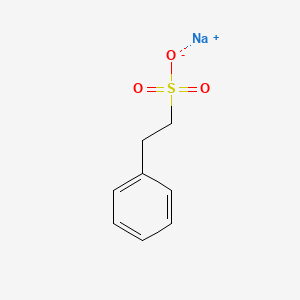
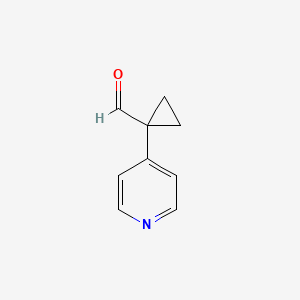
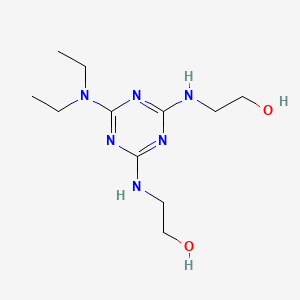
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
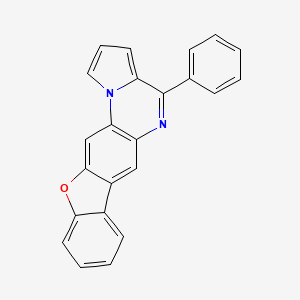
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
